molecular formula C21H21N3O2 B7551362 8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline

8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline

Cat. No. B7551362
M. Wt: 347.4 g/mol
InChI Key: SUXYKJQRZDYBHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline, also known as ANQX, is a chemical compound that belongs to the isoquinoline family. It is a potent and selective antagonist of the AMPA receptor, a subtype of glutamate receptor that is involved in synaptic plasticity, learning, and memory. ANQX has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline acts as a competitive antagonist of the AMPA receptor by binding to the glutamate-binding site and preventing the influx of calcium ions into the postsynaptic neuron. This leads to a reduction in excitatory neurotransmission and a decrease in neuronal activity. 8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline has a high affinity for the GluA2 subunit of the AMPA receptor, which is responsible for the majority of AMPA receptor-mediated synaptic transmission in the brain.
Biochemical and Physiological Effects
8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline has been shown to have a number of biochemical and physiological effects in the brain. It can modulate the release of neurotransmitters such as glutamate, dopamine, and acetylcholine, and alter the expression of various genes and proteins involved in synaptic plasticity and neuronal survival. 8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline has also been shown to have neuroprotective effects in animal models of ischemia, traumatic brain injury, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline has several advantages for use in laboratory experiments. It is a highly selective and potent antagonist of the AMPA receptor, which allows for precise modulation of synaptic transmission without affecting other neurotransmitter systems. 8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline is also relatively stable and easy to handle, making it suitable for in vitro and in vivo studies. However, 8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline has significant potential for further research and development in the field of neuroscience. Some possible future directions include:
1. Development of new 8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline derivatives with improved pharmacological properties, such as increased solubility and lower toxicity.
2. Investigation of the therapeutic potential of 8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline in various neurological and psychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder.
3. Study of the mechanisms underlying the neuroprotective effects of 8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline in animal models of neurodegenerative diseases.
4. Exploration of the role of AMPA receptors in synaptic plasticity and learning and memory, using 8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline as a tool to modulate receptor activity.
5. Development of new drugs targeting the AMPA receptor based on the structure and pharmacology of 8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline.

Synthesis Methods

The synthesis of 8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline involves a multi-step process that starts with the reaction of 2-bromo-1-nitrobenzene with N-phenylethyl-1-pyrrolidinecarboxamide to form 8-nitro-5-phenylethylisoquinoline. This intermediate is then treated with lithium diisopropylamide and 2-bromoethylamine hydrobromide to produce 8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline in high yield and purity.

Scientific Research Applications

8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. It has been shown to modulate synaptic transmission, enhance long-term potentiation, and improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and drug addiction. 8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline has also been used to study the mechanisms of epileptogenesis and to develop new anticonvulsant drugs.

properties

IUPAC Name

8-nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-24(26)21-11-10-20(18-12-13-22-15-19(18)21)23-14-4-7-17(23)9-8-16-5-2-1-3-6-16/h1-3,5-6,10-13,15,17H,4,7-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXYKJQRZDYBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=C3C=CN=CC3=C(C=C2)[N+](=O)[O-])CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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